molecular formula C12H14O6 B12803147 (4-Ethoxycarbonyloxyphenyl) ethyl carbonate CAS No. 74805-99-5

(4-Ethoxycarbonyloxyphenyl) ethyl carbonate

Cat. No.: B12803147
CAS No.: 74805-99-5
M. Wt: 254.24 g/mol
InChI Key: NYXGFDORDQYEII-UHFFFAOYSA-N
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Description

(4-Ethoxycarbonyloxyphenyl) ethyl carbonate is an organic compound with the molecular formula C12H14O6 It is characterized by the presence of ethoxycarbonyl and carbonate functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-ethoxycarbonyloxyphenyl) ethyl carbonate typically involves the reaction of 4-hydroxybenzoic acid with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl carbonate to yield the final product. The reaction conditions often include temperatures ranging from 0°C to 25°C and reaction times of several hours .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (4-Ethoxycarbonyloxyphenyl) ethyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-Ethoxycarbonyloxyphenyl) ethyl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-ethoxycarbonyloxyphenyl) ethyl carbonate involves its hydrolysis to release ethyl carbonate and 4-hydroxybenzoic acid. The hydrolysis process is catalyzed by enzymes such as esterases, which cleave the ester bond. The released 4-hydroxybenzoic acid can then participate in various biochemical pathways, exerting its effects through interactions with specific molecular targets .

Comparison with Similar Compounds

Uniqueness: (4-Ethoxycarbonyloxyphenyl) ethyl carbonate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring controlled hydrolysis and release of active compounds .

Properties

CAS No.

74805-99-5

Molecular Formula

C12H14O6

Molecular Weight

254.24 g/mol

IUPAC Name

(4-ethoxycarbonyloxyphenyl) ethyl carbonate

InChI

InChI=1S/C12H14O6/c1-3-15-11(13)17-9-5-7-10(8-6-9)18-12(14)16-4-2/h5-8H,3-4H2,1-2H3

InChI Key

NYXGFDORDQYEII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=CC=C(C=C1)OC(=O)OCC

Origin of Product

United States

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